molecular formula C22H27N2O4P B11380650 Diethyl {2-benzyl-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Diethyl {2-benzyl-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11380650
M. Wt: 414.4 g/mol
InChI Key: LONAQKJINQLDKP-UHFFFAOYSA-N
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Description

DIETHYL (2-BENZYL-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE: is an organic compound that belongs to the class of phosphonates. This compound is characterized by the presence of an oxazole ring, a benzyl group, and a phosphonate ester. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DIETHYL (2-BENZYL-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor.

    Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction.

    Attachment of the Phosphonate Ester: The phosphonate ester is attached through a phosphorylation reaction using diethyl phosphite.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) are often employed in hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced phosphonates.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Discovery: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates.

    Biological Studies: It is used in various biological studies to understand its effects on different biological pathways.

Industry:

Mechanism of Action

The mechanism of action of DIETHYL (2-BENZYL-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: DIETHYL (2-BENZYL-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its specific combination of an oxazole ring, benzyl group, and phosphonate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C22H27N2O4P

Molecular Weight

414.4 g/mol

IUPAC Name

2-benzyl-4-diethoxyphosphoryl-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C22H27N2O4P/c1-4-26-29(25,27-5-2)22-21(23-16-19-13-11-17(3)12-14-19)28-20(24-22)15-18-9-7-6-8-10-18/h6-14,23H,4-5,15-16H2,1-3H3

InChI Key

LONAQKJINQLDKP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=CC=C2)NCC3=CC=C(C=C3)C)OCC

Origin of Product

United States

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